N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13641625
InChI: InChI=1S/C19H27BClNO3/c1-18(2)19(3,4)25-20(24-18)14-10-11-15(21)16(12-14)22-17(23)13-8-6-5-7-9-13/h10-13H,5-9H2,1-4H3,(H,22,23)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCCC3
Molecular Formula: C19H27BClNO3
Molecular Weight: 363.7 g/mol

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC13641625

Molecular Formula: C19H27BClNO3

Molecular Weight: 363.7 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide -

Specification

Molecular Formula C19H27BClNO3
Molecular Weight 363.7 g/mol
IUPAC Name N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide
Standard InChI InChI=1S/C19H27BClNO3/c1-18(2)19(3,4)25-20(24-18)14-10-11-15(21)16(12-14)22-17(23)13-8-6-5-7-9-13/h10-13H,5-9H2,1-4H3,(H,22,23)
Standard InChI Key XAXWPCNBRGUROV-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCCC3

Introduction

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide is a boronic acid derivative commonly used as an intermediate in organic synthesis. Its structure includes a boronate ester functional group (dioxaborolane), which is often utilized in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This compound is gaining attention due to its applications in medicinal chemistry and material sciences.

Structural Features

The compound features:

  • A boronate ester group (dioxaborolane), which enhances its reactivity in cross-coupling reactions.

  • A cyclohexanecarboxamide moiety, which contributes to its stability and potential biological activity.

  • A chlorophenyl group that can influence its electronic properties and reactivity.

Synthetic Applications

The boronate ester group makes this compound a key reagent in:

  • Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds.

  • Development of pharmaceuticals and agrochemicals by introducing complex aromatic systems.

Material Science

The compound could also serve as a precursor for functionalized polymers or materials with unique electronic properties due to the boronate ester group.

Synthesis

The synthesis of N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide typically involves:

  • Functionalization of the phenyl ring with a dioxaborolane group using organoborane chemistry.

  • Coupling with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.

Safety and Handling

Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary MeasuresP261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes).

This compound should be handled in a well-ventilated area while wearing appropriate personal protective equipment (PPE).

Future Research Directions

  • Biological Evaluation: Investigating its potential as a proteasome inhibitor or other enzyme targets.

  • Optimization in Catalysis: Exploring its role in more efficient catalytic systems for organic synthesis.

  • Material Development: Utilizing it as a building block for advanced materials with electronic or photonic applications.

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